molecular formula C11H13NO6S B1350442 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid CAS No. 338953-92-7

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid

Cat. No.: B1350442
CAS No.: 338953-92-7
M. Wt: 287.29 g/mol
InChI Key: KFJPRKRTTBVZRR-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic Acid ( Molecular Formula: C 11 H 13 NO 6 S, Molecular Weight: 287.29 g/mol) is a high-purity chemical compound offered for research and development purposes. This sulfonyl acetic acid derivative features a methoxyanilino group and is supplied with a guaranteed purity of 95% or higher . It is characterized by a melting point of 201-203°C . As a building block in organic synthesis, this compound serves as a valuable intermediate for researchers in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The presence of both sulfonyl and carboxylic acid functional groups makes it a versatile precursor for further chemical modifications and structure-activity relationship (SAR) studies. The aniline derivative component, 4-methoxyaniline (p-anisidine), is known to be hazardous and can cause damage to the blood through prolonged or repeated exposure . Researchers should handle this material with strict adherence to safety protocols, using appropriate personal protective equipment (PPE). This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

2-[2-(4-methoxyanilino)-2-oxoethyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-18-9-4-2-8(3-5-9)12-10(13)6-19(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPRKRTTBVZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377263
Record name [2-(4-Methoxyanilino)-2-oxoethanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338953-92-7
Record name [2-(4-Methoxyanilino)-2-oxoethanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation and Acetic Acid Formation

A common approach to prepare sulfonyl acetic acid derivatives involves the reaction of halo-substituted acetic acid derivatives with sulfonylating agents or sulfonyl chlorides under controlled pH and temperature conditions. For example, aqueous-phase reactions using ammonium salts can facilitate the formation of water-soluble sulfonyl acetic acid intermediates, improving yield and environmental safety by avoiding organic solvents.

Typical procedure:

Step Reagents/Conditions Description
A 2-Haloacetic acid or derivative + sulfonyl chloride Formation of sulfonyl acetic acid intermediate
B Aqueous ammonium hydrogen carbonate, pH ~4.5, 15-20°C Conversion to ammonium salt for solubility and reaction control
C Activated carbon decolorization and filtration Purification step

This aqueous-phase method avoids organic solvents, reduces cost, and improves safety and environmental impact.

Introduction of 4-Methoxyanilino Group

The 4-methoxyanilino moiety is introduced via nucleophilic substitution or amidation of the sulfonyl acetic acid intermediate with 4-methoxyaniline or its derivatives. This reaction typically proceeds under mild conditions to preserve the acid group and avoid overreaction.

  • The nucleophilic amine attacks the electrophilic carbon adjacent to the sulfonyl group.
  • Reaction conditions often include mild heating and pH control to favor substitution.

Representative Synthetic Route

Step Reactants Conditions Outcome
1 2-Chloroacetic acid + sulfonyl chloride Aqueous phase, ammonium hydrogen carbonate, pH 4.5, 15-20°C Formation of sulfonyl acetic acid ammonium salt
2 Sulfonyl acetic acid ammonium salt + 4-methoxyaniline Mild heating, pH control Nucleophilic substitution to form 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid
3 Purification Filtration, washing, drying Pure target compound

This route is supported by analogous methods used in cephalosporin side chain synthesis, where aqueous-phase reactions with ammonium salts and thiourea analogs improve yield and reduce solvent use.

Research Findings and Optimization

  • Aqueous-phase synthesis : Using ammonium hydrogen carbonate to form water-soluble ammonium salts of intermediates enhances reaction efficiency and environmental safety.
  • Avoidance of organic solvents : Reduces cost and environmental impact, simplifies purification, and improves product stability.
  • pH control : Maintaining pH around 4.5 during reaction and purification steps is critical to maximize yield and minimize side reactions.
  • Temperature control : Mild temperatures (15-20°C) prevent decomposition and side reactions.
  • Activated carbon treatment : Used to remove colored impurities, improving product purity.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Synthesis
pH 4.3 – 4.7 Optimal for ammonium salt formation and reaction control
Temperature 15 – 20 °C Prevents side reactions, maintains stability
Solvent Water (aqueous phase) Environmentally friendly, cost-effective
Reaction time Variable (hours) Depends on scale and reagent purity
Purification Filtration, washing, activated carbon Removes impurities, improves yield

Chemical Reactions Analysis

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and acts as a reagent in various organic reactions. Its sulfonyl group enhances reactivity, making it valuable for creating derivatives with tailored properties .

Biology

Research has indicated that 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid exhibits potential biological activities:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against several pathogens, including bacteria and fungi. In vitro studies demonstrated significant antibacterial and antifungal activities, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases.

Medicine

Ongoing research is focused on the therapeutic potential of this compound in various medical applications:

  • Cancer Treatment : The compound's ability to interact with specific molecular targets positions it as a candidate for anticancer drug development. Studies have indicated that derivatives of sulfonamides can exhibit cytotoxic activity against various cancer cell lines .
  • Drug Development : Its properties as a sulfonamide derivative allow it to be explored for new drug formulations aimed at treating conditions such as arthritis and bacterial infections .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various compounds, this compound demonstrated substantial inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a lead structure for developing new antibiotics.

PathogenInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

Case Study 2: In Silico Studies

In silico studies have shown that modifications to the structure of this compound can enhance its biological activity. Molecular docking simulations revealed strong binding affinities to target proteins involved in cancer progression, suggesting avenues for further drug development.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The methoxyaniline group can interact with enzymes and receptors, modulating their activity. The sulfonylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents on Anilino Ring Linker Group Molecular Weight (g/mol) Notable Properties
2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid (Target) 4-OCH₃ Sulfonyl (-SO₂-) 287.29 Enhanced solubility due to methoxy group; potential for pH-dependent reactivity .
2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid 2-Cl Sulfonyl (-SO₂-) Not provided Increased molecular weight and altered reactivity due to electron-withdrawing Cl .
2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid (CAS: 339014-93-6) 2,4-Cl; 5-OCH₃ Sulfanyl (-S-) 324.17 Higher lipophilicity and potential anti-inflammatory/anti-cancer activity .
2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfinyl}acetic acid (CAS: 338793-83-2) 2,4-F Sulfinyl (-SO-) 277.25 Lower molecular weight; fluorine substituents may improve metabolic stability .
2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid (CAS: 338793-68-3) 3,4-Cl Sulfonyl (-SO₂-) 326.15 Demonstrated cholesterol absorption inhibition in preclinical studies .

Biological Activity

2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid (CAS No. 338953-92-7) is a sulfonyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13NO6S
  • Molecular Weight : 287.29 g/mol
  • CAS Number : 338953-92-7
PropertyValue
Molecular FormulaC11H13NO6S
Molecular Weight287.29 g/mol
CAS Number338953-92-7

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfonyl-containing compounds have shown efficacy in inhibiting cell proliferation in breast cancer models, particularly MDA-MB-231 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups can act as inhibitors for various enzymes such as histone deacetylases (HDACs) and other kinases that play a role in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways.

Case Studies and Research Findings

  • Study on Antitumor Activity
    • A study demonstrated that a related sulfonamide exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising therapeutic index for further development .
  • Mechanistic Insights
    • In vitro experiments revealed that treatment with sulfonyl-containing compounds resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Comparative Analysis
    • A comparative study highlighted the effectiveness of various sulfonyl derivatives, including this compound, showing superior activity against specific cancer types compared to standard chemotherapeutics .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInduces apoptosis in cancer cells
Enzyme InhibitionInhibits HDAC and other kinases
ROS GenerationIncreases oxidative stress

Q & A

Q. How can researchers optimize the synthesis of 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:

  • Temperature control : Elevated temperatures (e.g., 60–80°C) may accelerate sulfonation but risk side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize reactive intermediates.
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can modulate sulfonyl group incorporation efficiency.
  • Purification techniques : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the methoxyanilino group (δ 6.8–7.2 ppm) and sulfonyl acetic acid moiety (δ 3.5–4.0 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and sulfonyl (~55 ppm) carbons.
  • IR spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 331.39) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, focusing on hydrogen bonding (sulfonyl and amide groups) and π-π stacking (methoxyphenyl ring).
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time (50–100 ns simulations) to evaluate binding modes .

Q. What experimental strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Dose-response standardization : Use uniform assay conditions (e.g., IC₅₀ values in μM ranges) to compare anti-inflammatory or antimicrobial activities.
  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions of sulfonyl and anilino moieties.
  • Orthogonal assays : Validate cytotoxicity (via MTT assay) alongside target-specific assays (e.g., COX-2 inhibition) to distinguish on-target vs. off-target effects .

Q. How can researchers design experiments to study the hydrolysis stability of the sulfonyl-acetic acid linkage under physiological conditions?

Methodological Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 2.0–7.4) at 37°C, monitoring degradation via HPLC.
  • Kinetic analysis : Calculate half-life (t₁/₂) using pseudo-first-order kinetics.
  • Identification of degradation products : Use LC-MS/MS to detect hydrolyzed intermediates (e.g., 2-(4-methoxyanilino)-2-oxoethanesulfonic acid) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing discrepancies in spectroscopic data across laboratories?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality of NMR/IR datasets to identify outlier spectra.
  • Cross-validation : Compare inter-lab reproducibility using intraclass correlation coefficients (ICC > 0.8 indicates high reliability).
  • Multivariate regression : Correlate solvent polarity or temperature variations with spectral shifts .

Q. How can researchers validate the purity of synthesized batches for reproducibility in biological assays?

Methodological Answer:

  • Combined analytical techniques : Use HPLC (≥95% purity threshold) with diode-array detection (DAD) to detect trace impurities.
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Ensure absence of solvent residues (<0.1% weight loss below 150°C) .

Advanced Methodological Integration

Q. What protocols integrate machine learning (ML) with experimental data to predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Feature engineering : Train ML models (e.g., random forests) on datasets of substituent effects (e.g., Hammett σ values) and bioactivity (IC₅₀).
  • Active learning loops : Prioritize synthesis of derivatives predicted to have COX-2 selectivity (e.g., pIC₅₀ > 6.0).
  • Validation via SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₒₙ/kₒff) for top candidates .

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